molecular formula C5H9ClN4O2 B12421539 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride

Cat. No.: B12421539
M. Wt: 197.57 g/mol
InChI Key: LDZCYWOIOKANPQ-HGQMSZQBSA-N
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Description

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, leading to various biological effects. The isotopic labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride is unique due to its isotopic labeling, which allows for advanced research applications that are not possible with non-labeled compounds. This makes it particularly valuable in studies requiring precise tracking and analysis of molecular interactions and transformations .

Properties

Molecular Formula

C5H9ClN4O2

Molecular Weight

197.57 g/mol

IUPAC Name

2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)1-9-3-7-2-8-9;/h2-4H,1,6H2,(H,10,11);1H/i2+1,3+1,7+1,8+1,9+1;

InChI Key

LDZCYWOIOKANPQ-HGQMSZQBSA-N

Isomeric SMILES

[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N.Cl

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N.Cl

Origin of Product

United States

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